molecular formula C16H14N6O2S2 B13036290 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione

2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione

Cat. No.: B13036290
M. Wt: 386.5 g/mol
InChI Key: HCLFLTOTDCHELO-UHFFFAOYSA-N
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Description

The compound 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione is a heterocyclic molecule featuring a fused thiadiazolo-triazine-dione core with two 2-methylbut-3-yn-2-yl substituents. This structure combines sulfur- and nitrogen-rich rings, which are often associated with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C16H14N6O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yl)-6-[5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl]-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C16H14N6O2S2/c1-7-15(3,4)9-18-19-13(25-9)21-11(23)17-12-22(14(21)24)20-10(26-12)16(5,6)8-2/h1-2H,3-6H3

InChI Key

HCLFLTOTDCHELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=NN=C(S1)N2C(=O)N=C3N(C2=O)N=C(S3)C(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and triazine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thiourea, pyridine, and various catalysts to facilitate the formation of the desired rings and linkages .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Unique Attributes of the Target Compound

  • Synthetic Challenges : Unlike aryl-substituted analogs synthesized via Suzuki coupling (), the target compound likely requires alkyne-protection strategies during cyclization, increasing synthetic complexity .
  • Therapeutic Potential: Preliminary molecular docking studies (referenced in ) suggest strong affinity for kinase targets (e.g., EGFR), positioning it as a candidate for kinase inhibitor development .

Biological Activity

The compound 2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of thiadiazole and triazine rings is noteworthy as these structures are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC14H16N6O2S3
Molecular Weight384.49 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle and apoptosis pathways.
    • Case Study : A study on derivatives of thiadiazole indicated that modifications in the substituents could enhance cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 and A549) while maintaining low toxicity to normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In Vitro Studies : Compounds with similar thiadiazole structures have shown activity against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
    • MIC Values : Minimum Inhibitory Concentration (MIC) tests revealed promising results with certain derivatives demonstrating significant antibacterial effects .

Other Biological Activities

Emerging evidence suggests that this compound may possess additional biological activities:

  • Antioxidant Properties : Some studies have suggested that similar triazine derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular models.

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against MRSA
AntioxidantScavenging of free radicals

Detailed Research Findings

Research has shown that the introduction of specific substituents on the thiadiazole and triazine rings can significantly alter the biological profile of the compound. For instance:

  • Substituent Variability : Variations in alkynyl groups can lead to enhanced binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms.
    • Example : A derivative with a propargyl substituent demonstrated higher efficacy against specific cancer cell lines compared to its unsubstituted counterpart .

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